(E)-1-tert-Butyl-2-(3-methyl-1-phenylbutan-2-yl)diazene
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Overview
Description
(E)-1-tert-Butyl-2-(3-methyl-1-phenylbutan-2-yl)diazene is an organic compound that belongs to the class of diazenes Diazenes are characterized by the presence of a nitrogen-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-tert-Butyl-2-(3-methyl-1-phenylbutan-2-yl)diazene typically involves the reaction of appropriate precursors under controlled conditions. One possible synthetic route could involve the reaction of a tert-butyl hydrazine with a phenyl-substituted butanone in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, would need to be optimized to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require the use of larger reaction vessels, continuous flow reactors, and efficient purification techniques to ensure the consistent production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
(E)-1-tert-Butyl-2-(3-methyl-1-phenylbutan-2-yl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the diazene group to amines or other reduced forms.
Substitution: The tert-butyl and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield nitroso or nitro compounds, while reduction could produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its derivatives could be explored for therapeutic applications.
Industry: The compound might be used in the production of specialty chemicals, polymers, and materials.
Mechanism of Action
The mechanism by which (E)-1-tert-Butyl-2-(3-methyl-1-phenylbutan-2-yl)diazene exerts its effects depends on its interaction with molecular targets. The diazene group can participate in redox reactions, influencing cellular processes and pathways. The specific molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: A well-known diazene compound with applications in molecular switches and photoresponsive materials.
Di-tert-butyl diazene: Another diazene with similar structural features but different substituents.
Phenylbutanone derivatives: Compounds with similar phenyl-substituted butane chains but different functional groups.
Uniqueness
(E)-1-tert-Butyl-2-(3-methyl-1-phenylbutan-2-yl)diazene is unique due to its specific combination of tert-butyl and phenyl-substituted butane chain, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications and research studies.
Properties
CAS No. |
88630-94-8 |
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Molecular Formula |
C15H24N2 |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
tert-butyl-(3-methyl-1-phenylbutan-2-yl)diazene |
InChI |
InChI=1S/C15H24N2/c1-12(2)14(16-17-15(3,4)5)11-13-9-7-6-8-10-13/h6-10,12,14H,11H2,1-5H3 |
InChI Key |
RENBOPUDBGNOTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC1=CC=CC=C1)N=NC(C)(C)C |
Origin of Product |
United States |
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